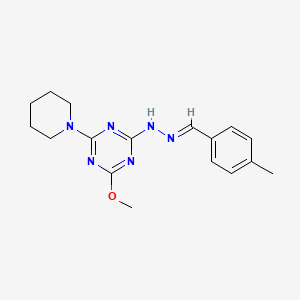![molecular formula C22H16ClN3O6 B11540517 3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11540517.png)
3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of nitrophenoxy, acetamido, and chlorobenzoate groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction, where a nitrophenoxy group is introduced into an aromatic ring. This is followed by the formation of an acetamido group through an amide bond formation reaction. The final step involves the esterification of the phenyl group with 2-chlorobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it may inhibit cholinesterases, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-{2-[2-(2-nitrophenoxy)propanoyl]hydrazono}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate: Similar in structure but contains a benzothiophene moiety instead of a benzoate group.
3-[(2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl]phenyl-dimethylcarbamate: Contains a dimethylcarbamate group and is designed for multi-target approaches in Alzheimer’s therapy.
Uniqueness
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its potential as a multi-target therapeutic agent make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H16ClN3O6 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16ClN3O6/c23-18-9-2-1-8-17(18)22(28)32-16-7-5-6-15(12-16)13-24-25-21(27)14-31-20-11-4-3-10-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
WKIFEVYQHSOLJP-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11540446.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11540454.png)
![2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540472.png)
![(9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene](/img/structure/B11540479.png)
![2,4-dichloro-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540484.png)
![2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540489.png)
![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate](/img/structure/B11540492.png)
![N'-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11540497.png)

![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11540501.png)

![1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine](/img/structure/B11540512.png)
![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540519.png)
![2-(2-nitrophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11540526.png)
